molecular formula C19H25NO3 B2862297 Tert-butyl 6-methoxyspiro[indene-1,4'-piperidine]-1'-carboxylate CAS No. 1160247-61-9

Tert-butyl 6-methoxyspiro[indene-1,4'-piperidine]-1'-carboxylate

Cat. No.: B2862297
CAS No.: 1160247-61-9
M. Wt: 315.413
InChI Key: PFDCGHVOXGGTGC-UHFFFAOYSA-N
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Description

Tert-butyl 6-methoxyspiro[indene-1,4’-piperidine]-1’-carboxylate: is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of an indene moiety fused to a piperidine ring, with a tert-butyl ester and a methoxy group attached. Such structures are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-methoxyspiro[indene-1,4’-piperidine]-1’-carboxylate typically involves multiple steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride.

    Spirocyclization: The indene derivative is then subjected to a spirocyclization reaction with a piperidine derivative. This step often requires a strong base such as sodium hydride (NaH) to deprotonate the piperidine, facilitating the nucleophilic attack on the indene ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions such as with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The methoxy group can be substituted by nucleophiles such as halides or amines under appropriate conditions, often involving a Lewis acid catalyst.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, or other strong oxidizing agents.

    Reduction: LiAlH₄, sodium borohydride (NaBH₄).

    Substitution: Halides, amines, Lewis acids like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Hydroxyl or carbonyl derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 6-methoxyspiro[indene-1,4’-piperidine]-1’-carboxylate is studied for its potential as a building block in the synthesis of more complex molecules. Its unique spirocy

Properties

IUPAC Name

tert-butyl 6-methoxyspiro[indene-1,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-18(2,3)23-17(21)20-11-9-19(10-12-20)8-7-14-5-6-15(22-4)13-16(14)19/h5-8,13H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDCGHVOXGGTGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C=CC3=C2C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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